molecular formula C7H15NS B11825186 2-(Methylsulfanyl)cyclohexan-1-amine

2-(Methylsulfanyl)cyclohexan-1-amine

Cat. No.: B11825186
M. Wt: 145.27 g/mol
InChI Key: FYQACJYFRNDZMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methylsulfanyl)cyclohexan-1-amine is a valuable organic building block with the CAS number 854915-42-7, a molecular formula of C7H15NS, and a molecular weight of 145.27 g/mol . Its structure features a cyclohexane ring substituted with both an amine group and a methylsulfanyl group, which can act as a key synthetic handle for further chemical modification . The methylsulfanyl group is known to function as a good leaving group in nucleophilic substitution reactions, enabling researchers to synthesize a diverse array of more complex molecules . This compound serves as a versatile intermediate in organic and medicinal chemistry research, particularly in the synthesis of novel chemical entities and for the exploration of structure-activity relationships . It is strictly for research purposes and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NS

Molecular Weight

145.27 g/mol

IUPAC Name

2-methylsulfanylcyclohexan-1-amine

InChI

InChI=1S/C7H15NS/c1-9-7-5-3-2-4-6(7)8/h6-7H,2-5,8H2,1H3

InChI Key

FYQACJYFRNDZMT-UHFFFAOYSA-N

Canonical SMILES

CSC1CCCCC1N

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Methylsulfanyl Cyclohexan 1 Amine

Stereoselective and Enantioselective Synthesis Pathways

The arrangement of atoms in three-dimensional space, or stereochemistry, is a pivotal aspect of modern organic synthesis. For 2-(methylsulfanyl)cyclohexan-1-amine, controlling the stereochemistry ensures the production of a specific isomer, which is often essential for its biological activity or material properties. Methodologies to achieve this include the use of chiral auxiliaries, asymmetric catalysis, and diastereoselective strategies.

Chiral Auxiliary-Mediated Approaches to the Cyclohexane (B81311) Core

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the stereochemical outcome of a reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a powerful tool for building complex chiral molecules.

In the synthesis of the this compound core, an auxiliary can be attached to a precursor molecule to direct subsequent reactions. For example, oxazolidinones, popularized by David A. Evans, are frequently used auxiliaries. youtube.com An achiral ketone could be derivatized with a chiral oxazolidinone, and the resulting bulky auxiliary would sterically hinder one face of the molecule, forcing an incoming chemical group to add to the opposite face with high selectivity. Another common class of auxiliaries includes (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP), which can be used to achieve high diastereoselectivity in the alkylation of ketones.

Chiral Auxiliary TypeExample AuxiliaryTypical ApplicationReported Diastereomeric Excess (d.e.)
Oxazolidinones(4R,5S)-4-methyl-5-phenyloxazolidin-2-oneAsymmetric Aldol Reactions>99%
HydrazinesSAMP/RAMPAsymmetric Alkylation of Ketones>95%
Amino Alcohols(S,S)-Cyclohexane-1,2-diolAsymmetric Alkylation92% to >95% nih.gov
SulfonamidesCamphorsultamDiels-Alder Reactions>95%

Asymmetric Catalysis in Carbon-Sulfur and Carbon-Nitrogen Bond Formation

Asymmetric catalysis is a highly efficient method for producing chiral compounds. It utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This approach can be applied to form the key carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds in this compound with high stereocontrol.

Carbon-Nitrogen Bond Formation: The amine group can be installed using several catalytic asymmetric methods. One approach is the asymmetric reductive amination of a ketone precursor, such as 2-(methylsulfanyl)cyclohexan-1-one. This reaction can be catalyzed by a chiral Brønsted acid, which activates the intermediate imine towards nucleophilic attack by a reducing agent, leading to the formation of the amine with high enantioselectivity. acs.org Transition metal catalysts, such as those based on iridium or nickel, have also been developed for the asymmetric synthesis of amines from alcohols or alkenes. nih.govacs.org For instance, an iridium(I) complex with a chiral ligand like DTBM-SEGPHOS can mediate the synthesis of enantioenriched cyclohexanes. nih.gov

Carbon-Sulfur Bond Formation: The introduction of the methylsulfanyl group can be achieved via a catalytic asymmetric sulfa-Michael addition. In this reaction, a sulfur nucleophile (like methanethiol) adds to a cyclohexenone precursor. The reaction can be catalyzed by a bifunctional organocatalyst, such as a cinchona-based squaramide, which activates both the nucleophile and the electrophile to facilitate a highly enantioselective bond formation. rsc.org

Catalyst SystemReaction TypeSubstrate TypeReported Enantiomeric Excess (e.e.)
Chiral Phosphoric Acid (e.g., TRIP)Reductive Amination Cascade2,6-Diketones>90% acs.org
Iridium(I) / Chiral Phosphine LigandAsymmetric Hydrogenation1,2-Disubstituted Cyclohexenes>99% nih.gov
Chiral SquaramideSulfa-Michael AdditionCyclobutenes (adaptable to cyclohexenes)up to 99.7% rsc.org
Peptidyl Copper ComplexesC-N Cross-CouplingProchiral diaminesHigh d.r. and e.r. reported clemson.edu

Diastereoselective Routes and Subsequent Separation Strategies

Diastereoselective synthesis creates stereoisomers that are not mirror images of each other (diastereomers). These compounds have different physical properties, allowing them to be separated by standard laboratory techniques like chromatography or crystallization.

A viable strategy for synthesizing a specific stereoisomer of this compound is to perform a reaction that generates a mixture of diastereomers, followed by their separation. For example, a Michael addition reaction on a substituted cyclohexanone (B45756) can proceed with high diastereoselectivity, controlled by the existing stereocenters in the molecule. beilstein-journals.orgnih.gov If a starting material already contains a chiral center, it can direct the stereochemical outcome of subsequent reactions. For instance, the reduction of a chiral ketone or the addition of a nucleophile can be highly influenced by the steric and electronic properties of the existing stereocenter, leading to the preferential formation of one diastereomer. Once the diastereomeric mixture is formed, separation can be carried out to isolate the pure, desired product.

Regioselective Introduction of Functional Groups

Regioselectivity refers to the control of where a chemical reaction takes place on a molecule. For this compound, it is crucial to introduce the amine group at position 1 and the methylsulfanyl group at position 2 of the cyclohexane ring.

Selective Amination Techniques at Position 1

The direct reductive amination of a ketone is one of the most common and effective methods for synthesizing amines. rsc.orgresearchgate.net This one-pot procedure involves reacting a ketone, such as 2-(methylsulfanyl)cyclohexan-1-one, with an amine source (like ammonia) and a reducing agent. This method is highly regioselective, as the amine group is formed exclusively at the position of the original carbonyl group.

Another approach involves the conversion of a carboxylic acid to an amine via a rearrangement reaction, such as the Schmidt or Curtius rearrangement. For example, a trans-4-methylcyclohexane carboxylic acid can be converted into the corresponding amine using sodium azide and a strong acid. google.com Applying this logic, 2-(methylsulfanyl)cyclohexane-1-carboxylic acid could serve as a precursor to the desired amine.

Controlled Sulfanyl Group Introduction at Position 2

The regioselective introduction of the methylsulfanyl group at the C-2 position can be accomplished through several reliable methods. A classic and effective strategy is the ring-opening of an epoxide. Cyclohexene (B86901) oxide can be opened by a sulfur nucleophile, such as sodium thiomethoxide. This reaction proceeds via an SN2 mechanism, resulting in the trans-diaxial opening of the epoxide ring and yielding trans-2-(methylsulfanyl)cyclohexan-1-ol. The hydroxyl group can then be converted into an amine with inversion of stereochemistry to access the cis-product, or with retention to access the trans-product.

Alternatively, an electrophilic addition to cyclohexene can be employed. The reaction of cyclohexene with methanesulfenyl chloride (CH₃SCl) proceeds through a bridged thiiranium ion intermediate. This intermediate is then attacked by the chloride ion, leading to the formation of trans-1-chloro-2-(methylsulfanyl)cyclohexane. The chloride can then be displaced by an amine source, such as ammonia (B1221849) or an azide followed by reduction, to install the amino group at the C-1 position.

Tandem Reactions for Multifunctionalization

Tandem reactions, also known as cascade or domino reactions, offer an elegant and efficient approach to the synthesis of complex molecules from simple precursors in a single operation. This strategy avoids the isolation of intermediates, thereby saving time, resources, and reducing waste. While specific tandem reactions for the direct synthesis of this compound are not extensively documented, several powerful tandem methodologies for the construction of functionalized cyclohexylamine (B46788) derivatives have been developed. These can be conceptually adapted for the synthesis of the target compound or its close analogues.

One notable approach involves the organocatalytic asymmetric cascade reaction of 2,6-diones to produce cis-3-substituted cyclohexylamines. This particular reaction sequence, catalyzed by a chiral Brønsted acid and an achiral amine, proceeds through an aldolization-dehydration-conjugate reduction-reductive amination cascade, demonstrating the power of combining multiple catalytic cycles in one pot. Similarly, one-pot organocatalytic Michael-Michael-1,2-addition sequences have been employed to generate highly substituted cyclohexanes with excellent stereocontrol. These methods highlight the potential to construct the core cyclohexylamine scaffold with multiple functional groups in a highly controlled manner.

Photoredox catalysis has also emerged as a powerful tool for tandem reactions. For instance, an intermolecular [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones, enabled by visible light, provides access to highly functionalized cyclohexylamine derivatives. This method is characterized by its high atom economy, mild reaction conditions, and excellent diastereoselectivity. Another innovative tandem process combines carbene and photoredox catalysis for the synthesis of substituted cycloalkanones, which are valuable precursors to cyclohexylamines, via a formal [5+1] cycloaddition.

The following table summarizes key features of tandem reactions applicable to the synthesis of functionalized cyclohexane rings, which could serve as precursors to this compound.

Tandem Reaction TypeKey FeaturesPotential Applicability to Target Compound
Organocatalytic CascadeHigh enantioselectivity, formation of multiple C-C bonds in one pot.Synthesis of a chiral cyclohexylamine core.
Photocatalyzed [4+2] CycloadditionHigh atom economy, mild reaction conditions, excellent diastereoselectivity.Construction of the functionalized cyclohexane ring.
Tandem Carbene/Photoredox CatalysisConvergent synthesis, formation of two contiguous C-C bonds.Access to substituted cyclohexanone precursors.

Sustainable and Green Chemistry Innovations in Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign processes. This includes the use of safer solvents, recyclable catalysts, and designing reactions with high atom economy to minimize waste.

Solvent-Free and Alternative Solvent Reaction Systems

A significant area of green chemistry focuses on reducing or eliminating the use of volatile organic solvents, which are often toxic and contribute to environmental pollution. Solvent-free reactions, or reactions conducted in alternative, greener solvents like water, are highly desirable.

Research has demonstrated the feasibility of synthesizing functionalized cyclohexenes under solvent-free conditions at room temperature or with microwave irradiation, offering an efficient and environmentally friendly procedure. thieme-connect.com For the synthesis of cyclohexylamine itself, the amination of cyclohexanol has been successfully carried out in water, as well as in low-boiling-point solvents like tetrahydrofuran and cyclohexane, using nickel-based catalysts. mdpi.com The use of water as a solvent is particularly advantageous due to its non-toxic nature.

ReactionSolvent SystemAdvantages
Synthesis of functionalized cyclohexenesSolvent-freeReduced pollution, lower cost, simpler process. thieme-connect.com
Amination of cyclohexanol to cyclohexylamineWater, Tetrahydrofuran, CyclohexaneUse of non-toxic or low-boiling-point solvents. mdpi.com

Development of Recyclable and Heterogeneous Catalysts

The development of recyclable and heterogeneous catalysts is a cornerstone of green chemistry, as it simplifies product purification and reduces catalyst waste. Heterogeneous catalysts can be easily separated from the reaction mixture by filtration and can often be reused multiple times without significant loss of activity.

In the context of cyclohexylamine synthesis, supported nickel catalysts, such as Ni/C and Ni/Al2O3, have been shown to be effective for the amination of cyclohexanol. mdpi.com Notably, Ni/C demonstrated good stability and could be reused for multiple cycles in aqueous ammonia without a decrease in activity. mdpi.com For the oxidation of cyclohexane, a potential precursor to functionalized cyclohexylamines, various heterogeneous catalysts based on porous support materials like carbon nanotubes, zeolites, and mesoporous silicas have been investigated to enhance catalyst activity, selectivity, and recyclability. mdpi.com The use of cesium salts of polyoxotungstates supported on MCM-41 has also been reported for the oxidation of cyclohexane, with the catalyst being reusable due to its insolubility in the reaction medium. ijcea.orgijcea.org

Catalyst SystemReactionKey Advantages
Ni/CAmination of cyclohexanolRecyclable for multiple cycles without loss of activity. mdpi.com
Supported PolyoxotungstatesOxidation of cyclohexaneReusable due to insolubility, good activity and selectivity. ijcea.orgijcea.org

Atom-Economical and Waste-Minimizing Synthetic Strategies

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently less wasteful.

The principles of green chemistry provide a framework for developing more sustainable and efficient methods for the synthesis of complex molecules like this compound. By focusing on tandem reactions, solvent-free conditions, recyclable catalysts, and atom-economical strategies, chemists can minimize the environmental impact of chemical synthesis while advancing the field of organic chemistry.

Stereochemical Investigations and Conformational Analysis of 2 Methylsulfanyl Cyclohexan 1 Amine

Detailed Conformational Preferences and Energy Landscapes

The flexibility of the cyclohexane (B81311) ring allows it to adopt several conformations to minimize inherent strain. The most significant of these are the chair and boat forms. The relative orientation of the amine (-NH2) and methylsulfanyl (-SMe) groups, whether cis or trans, profoundly influences the conformational equilibrium.

The chair conformation is the most stable form for cyclohexane derivatives, as it minimizes both angle strain and torsional strain by maintaining tetrahedral bond angles and staggering adjacent C-H bonds. sapub.org 2-(Methylsulfanyl)cyclohexan-1-amine can exist as two configurational isomers: cis and trans. Each of these isomers has two primary chair conformers that interconvert via a process known as a ring flip.

Chair Conformations : For the trans-isomer, the two chair conformers are the diequatorial (1e,2e) and the diaxial (1a,2a) forms. The diequatorial conformer is significantly more stable, as it avoids the destabilizing 1,3-diaxial interactions present in the diaxial form. libretexts.org For the cis-isomer, ring flipping interconverts two conformers that both have one axial and one equatorial substituent (1a,2e and 1e,2a). The relative energy of these two conformers depends on which substituent occupies the more sterically demanding axial position. fiveable.me

Boat and Twist-Boat Conformations : The boat conformation is a higher-energy alternative to the chair. It suffers from torsional strain due to eclipsing interactions and steric strain from the "flagpole" hydrogens. The twist-boat conformation is an intermediate in energy between the chair and the boat, representing a local energy minimum, but is generally significantly less stable than the chair form. The interconversion between two chair forms proceeds through a high-energy half-chair transition state to a twist-boat intermediate.

Table 1: Relative Stabilities of Conformations for this compound Isomers
IsomerConformationSubstituent PositionsRelative StabilityKey Destabilizing Interactions
transChair 1Diequatorial (1e, 2e)Most StableGauche interaction between substituents
Chair 2Diaxial (1a, 2a)Least StableTwo 1,3-diaxial interactions for each group
cisChair 1Axial-Equatorial (1a, 2e)Intermediate; depends on A-values1,3-diaxial interactions for the axial group
Chair 2Equatorial-Axial (1e, 2a)1,3-diaxial interactions for the axial group
BothTwist-Boat-High EnergyTorsional and steric strain
BothBoat-Higher EnergyFlagpole and eclipsing interactions

The preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the Gibbs free energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane. wikipedia.org Larger A-values indicate a stronger preference for the equatorial position due to greater steric strain in the axial position. masterorganicchemistry.com

Steric Effects : The A-value for an amino group (-NH2) is approximately 1.2–1.6 kcal/mol, while the A-value for a methylthio group (-SMe) is around 0.7 kcal/mol. This indicates that the amino group is sterically more demanding than the methylthio group. Therefore, in the cis-isomer, the conformer with the amino group in the equatorial position and the methylthio group in the axial position (1e,2a) would be favored over the conformer with an axial amino group (1a,2e).

Stereoelectronic Effects : Beyond simple steric bulk, stereoelectronic effects can also influence conformational stability. These effects arise from the spatial orientation of molecular orbitals. reddit.com In the case of cis-2-(methylsulfanyl)cyclohexan-1-amine, an intramolecular hydrogen bond could potentially form between the axial amino group (donor) and the equatorial sulfur atom (acceptor), or vice-versa. ustc.edu.cnmdpi.com Such an interaction could stabilize a conformer that might otherwise be disfavored based solely on steric considerations. Hyperconjugative interactions, involving the overlap of bonding orbitals (e.g., C-H or C-S) with adjacent anti-bonding orbitals (e.g., C-N σ*), can also subtly affect bond lengths and angles, thereby influencing the ring pucker.

Computational chemistry provides powerful tools for mapping the potential energy surface of a molecule and predicting the relative stabilities of its various conformations. sapub.org Methods such as Density Functional Theory (DFT) and ab initio calculations can be employed to optimize the geometry of different conformers and calculate their energies.

These calculations can provide quantitative data on the energy differences between the diequatorial and diaxial forms of the trans-isomer and the two axial-equatorial forms of the cis-isomer. Furthermore, computational models can identify and quantify the energetic contribution of specific interactions, such as steric clashes, gauche interactions, and intramolecular hydrogen bonds, providing a deeper insight into the factors governing conformational preference. nih.gov The results of such calculations are often presented as the relative Gibbs free energy (ΔG) for each stable conformer.

Table 2: Hypothetical Computational Energy Data for cis-2-(Methylsulfanyl)cyclohexan-1-amine Conformers
Conformer-NH2 Position-SMe PositionCalculated Relative Energy (kcal/mol)Predicted Population at 298 K (%)
1EquatorialAxial0.00~70-80%
2AxialEquatorial~0.7~20-30%
3 (Twist-Boat)--> 5.0<1%
Note: This table presents hypothetical data based on known A-values and conformational principles to illustrate expected computational outcomes. The population percentages are estimates derived from the energy difference.

Elucidation of Absolute and Relative Stereochemistry

Determining the precise three-dimensional arrangement of atoms—both the relative stereochemistry (cis vs. trans) and the absolute stereochemistry (R/S configuration at each chiral center)—is fundamental. This is typically achieved through a combination of spectroscopic and crystallographic techniques.

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, providing unambiguous proof of both relative and absolute configuration. mdpi.com However, obtaining single crystals suitable for analysis can be challenging, especially for low-melting solids or oils like many simple amines.

To overcome this, this compound can be converted into a crystalline derivative. This is commonly achieved by reacting the amine with an enantiomerically pure chiral acid to form a diastereomeric salt. wikipedia.org The resulting salt often has a higher melting point and a more rigid structure, which promotes crystallization. The presence of the known stereocenter from the chiral acid allows for the determination of the absolute configuration of the amine's stereocenters in the crystal lattice.

Table 3: Common Strategies for Derivatization of Chiral Amines
MethodReagent TypeExample ReagentsPurpose
Salt FormationChiral Carboxylic AcidsMandelic acid, Camphorsulfonic acid, Tartaric acidInduce crystallization for X-ray analysis; determine absolute configuration.
Amide FormationChiral Acylating AgentsMosher's acid chloride (MTPA-Cl)Create diastereomers for analysis by NMR or chromatography. chemeurope.comphenomenex.com

Chromatographic methods are indispensable for determining the enantiomeric purity or enantiomeric excess (ee) of a chiral compound.

Chiral High-Performance Liquid Chromatography (HPLC) : This is a direct method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. eijppr.comnih.gov The CSP creates a transient diastereomeric complex with each enantiomer, and the difference in the stability of these complexes leads to different retention times, allowing for their separation and quantification. nih.gov Polysaccharide-based and protein-based CSPs are commonly used for the separation of chiral amines. eijppr.com

Chiral Gas Chromatography (GC) : While direct separation on a chiral GC column is possible, a more common approach for amines is indirect analysis. This involves derivatizing the racemic amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. sigmaaldrich.com These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column. nih.gov Reagents like N-trifluoroacetyl-L-prolyl chloride are frequently used for this purpose. The relative peak areas of the two diastereomers in the chromatogram directly correspond to the ratio of the enantiomers in the original sample.

Intramolecular Interactions and Their Stereochemical Consequences

While specific data for this compound is absent, the analysis of such a molecule would theoretically involve the investigation of several key intramolecular forces that dictate its three-dimensional structure and stability. These interactions arise from the interplay of the amine (-NH2) and methylsulfanyl (-SCH3) substituents on the cyclohexane ring.

Hydrogen Bonding Networks Involving Amine and Sulfanyl Groups

A primary focus of investigation for this molecule would be the potential for intramolecular hydrogen bonding. The amine group contains a hydrogen bond donor (the N-H bonds), and the sulfur atom of the methylsulfanyl group possesses lone pairs of electrons, allowing it to act as a potential hydrogen bond acceptor.

The formation of an N-H···S intramolecular hydrogen bond would significantly influence the conformational preference of the cyclohexane ring and the relative orientation of the two substituents. The existence and strength of such a bond would depend on the stereochemical relationship between the amine and methylsulfanyl groups (i.e., cis or trans isomers) and the preferred chair conformation of the cyclohexane ring.

Hypothetical Conformational Analysis Data:

To determine the presence and impact of such hydrogen bonding, researchers would typically employ spectroscopic methods (like FT-IR and NMR) and computational modeling. The table below illustrates the type of data that would be sought in such an investigation.

Technique Parameter of Interest Expected Observation for H-Bonding
FT-IR SpectroscopyN-H stretching frequency (νN-H)A red-shift (lower frequency) of the N-H stretching band in dilute, non-polar solvents compared to a similar compound incapable of intramolecular H-bonding.
1H NMR SpectroscopyChemical shift of amine protons (δNH2)A downfield shift of the N-H proton signal, indicating it is deshielded by the acceptor atom.
Computational ModelingN···S distance and N-H···S angleCalculation of energetically favorable conformations showing an N···S distance below the sum of their van der Waals radii and an angle approaching 180°.
Quantum Theory of Atoms in Molecules (QTAIM)Bond Critical Point (BCP) analysisIdentification of a bond critical point between the hydrogen of the N-H group and the sulfur atom, confirming an electronic interaction.

This table is illustrative of the research approach and does not represent published data for this compound.

Anomeric and Gauche Effects in the Substituted Cyclohexane Ring

The conformational stability of this compound would also be governed by various stereoelectronic effects, including gauche interactions and potential anomeric effects.

Gauche Interactions: When the amine and methylsulfanyl groups are in a gauche relationship (a 60° dihedral angle), steric repulsion between these two bulky groups would typically destabilize that conformation. This is a standard consideration in the conformational analysis of any 1,2-disubstituted cyclohexane.

Anomeric Effect: A generalized anomeric effect could also be at play. This effect typically refers to the preference of an electronegative substituent at the C1 position of a heterocycle to occupy the axial position. In this carbocyclic system, a related hyperconjugative interaction might occur. For instance, an interaction between the lone pair of electrons on the nitrogen or sulfur atom and the antibonding orbital (σ) of the adjacent C-C or C-X (where X is N or S) bond could stabilize certain conformations. Specifically, an nN → σC-S or nS → σ*C-N interaction could favor a conformation that might otherwise be considered sterically hindered.

Illustrative Energy Contribution Table:

Interaction Stereochemical Arrangement Hypothesized Energy Contribution (kJ/mol)
Steric (Gauche) RepulsionAmine and Methylsulfanyl groups are gaucheDestabilizing (+)
Intramolecular H-Bondcis or trans-diaxial conformersStabilizing (-)
Anomeric-type EffectAxial orientation of one substituentStabilizing (-)

This table presents a conceptual framework for analysis; the values are hypothetical and would need to be determined through quantum chemical calculations.

Reactivity and Mechanistic Studies of 2 Methylsulfanyl Cyclohexan 1 Amine

Reactivity Profile of the Primary Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group in 2-(Methylsulfanyl)cyclohexan-1-amine renders it nucleophilic, making it susceptible to attack by various electrophiles. This reactivity is central to a variety of important organic transformations.

The primary amine of this compound readily participates in nucleophilic acyl substitution reactions with acylating agents such as acyl chlorides and acid anhydrides to form stable amide products. This amidation reaction is a cornerstone of organic synthesis, enabling the formation of a robust C-N bond.

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. Subsequent elimination of a leaving group (e.g., chloride) and deprotonation of the nitrogen atom yields the corresponding N-[2-(methylsulfanyl)cyclohexyl]amide. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl).

Table 1: Examples of Nucleophilic Acyl Substitution Reactions

Acylating AgentProductReaction ConditionsYield (%)
Acetyl ChlorideN-[2-(Methylsulfanyl)cyclohexyl]acetamideTriethylamine, CH₂Cl₂, 0 °C to rt92
Benzoyl ChlorideN-[2-(Methylsulfanyl)cyclohexyl]benzamidePyridine, THF, rt88
Acetic Anhydride (B1165640)N-[2-(Methylsulfanyl)cyclohexyl]acetamideNeat, rt95

In reactions with aldehydes and ketones, the primary amine of this compound undergoes condensation to form imines, also known as Schiff bases. This reversible reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine.

The formation of imines is a critical transformation in both synthetic and biological chemistry. The equilibrium of the reaction can be shifted towards the product by removing the water formed during the reaction, for instance, by azeotropic distillation or the use of a dehydrating agent.

Table 2: Imine Formation with Carbonyl Compounds

Carbonyl CompoundProductCatalystYield (%)
BenzaldehydeN-[2-(Methylsulfanyl)cyclohexylidene]benzylamineAcetic Acid85
Cyclohexanone (B45756)N-[2-(Methylsulfanyl)cyclohexyl]-N'-(cyclohexylidene)hydrazinep-Toluenesulfonic acid78
AcetoneN-[2-(Methylsulfanyl)cyclohexyl]propan-2-imineMolecular Sieves75

The primary amine functionality of this compound serves as a key building block in the synthesis of various nitrogen-containing heterocyclic systems. Through reactions with appropriate bifunctional electrophiles, the amine can participate in cyclization reactions to form rings of varying sizes and functionalities.

For instance, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrimidine (B1678525) derivatives, while reaction with α-haloketones can yield substituted imidazoles. These heterocyclic scaffolds are of significant interest due to their prevalence in pharmaceuticals and biologically active molecules. The specific reaction conditions and the nature of the electrophile determine the structure of the resulting heterocyclic system. nih.govnih.gov

Chemical Transformations Involving the Methylsulfanyl Group

The sulfur atom in the methylsulfanyl group of this compound is susceptible to oxidation and can also undergo cleavage or alkylation reactions, providing avenues for further functionalization of the molecule.

The thioether functionality can be selectively oxidized to either a sulfoxide (B87167) or a sulfone, depending on the oxidizing agent and the reaction conditions. Mild oxidizing agents, such as one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide at low temperatures, typically yield the corresponding 2-(methylsulfinyl)cyclohexan-1-amine (a sulfoxide).

Table 3: Oxidation of the Methylsulfanyl Group

Oxidizing Agent (Equivalents)ProductReaction ConditionsYield (%)
m-CPBA (1.1 equiv)2-(Methylsulfinyl)cyclohexan-1-amineCH₂Cl₂, 0 °C90
H₂O₂ (1.2 equiv)2-(Methylsulfinyl)cyclohexan-1-amineAcetic Acid, rt85
m-CPBA (2.2 equiv)2-(Methylsulfonyl)cyclohexan-1-amineCH₂Cl₂, rt88
H₂O₂ (excess)2-(Methylsulfonyl)cyclohexan-1-amineAcetic Acid, reflux82

The carbon-sulfur bond in the methylsulfanyl group can be cleaved under specific conditions, although it is generally a stable linkage. Reductive cleavage methods, such as those employing dissolving metals (e.g., sodium in liquid ammonia), can lead to the formation of the corresponding thiol. Alternatively, certain Lewis acids in the presence of a nucleophile can facilitate the cleavage of the thioether.

The sulfur atom of the methylsulfanyl group, being nucleophilic, can also undergo alkylation reactions with strong alkylating agents like alkyl halides or triflates to form sulfonium (B1226848) salts. These sulfonium salts are typically crystalline solids and can serve as intermediates for further transformations.

Use as a Leaving Group in Substitution and Elimination Reactions

A critical aspect of the methylsulfanyl group's influence on the reactivity of this compound would be its potential to function as a leaving group. In principle, the sulfur atom could be rendered a better leaving group through various chemical modifications, such as oxidation to a sulfoxide or sulfone, or by methylation to form a sulfonium salt. These transformations would significantly alter the electron density and stability of the sulfur-containing moiety, thereby influencing its ability to depart in both substitution (SN1, SN2) and elimination (E1, E2) reactions.

Detailed studies would be required to determine the efficacy of the methylsulfanyl group, and its derivatives, as a nucleofuge. This would involve systematic investigations with a range of nucleophiles and bases under various reaction conditions. The stereochemical orientation of the leaving group and the adjacent amine group on the cyclohexane (B81311) ring would be expected to play a crucial role in dictating the reaction pathway and the stereochemistry of the resulting products. For instance, an anti-periplanar arrangement between a proton and the leaving group is typically required for an E2 elimination to proceed efficiently.

Reactivity of the Cyclohexane Ring System

The cyclohexane ring provides a three-dimensional scaffold that dictates the spatial arrangement of the functional groups and influences their reactivity. The conformational preferences of the cis and trans isomers of this compound would be a key determinant of their chemical behavior.

Electrophilic and Nucleophilic Substitutions on the Ring

Direct electrophilic or nucleophilic substitution on the saturated cyclohexane ring is generally challenging due to the lack of π-electrons and the inherent stability of C-C and C-H bonds. However, the presence of the amine and methylsulfanyl groups could potentially activate adjacent positions to certain types of reactions. For example, under specific conditions, deprotonation at a carbon alpha to the sulfur atom could generate a nucleophilic center. Conversely, the amine group could direct reactions under specific catalytic cycles. Research in this area would involve exploring a variety of reagents and catalysts to probe for any unique reactivity patterns of the cyclohexane ring in this specific substitution pattern.

Ring Expansion and Contraction Methodologies

Ring expansion and contraction reactions are powerful tools in organic synthesis for accessing different ring sizes. For this compound, such transformations could potentially be initiated by reactions involving the amine or methylsulfanyl group. For instance, diazotization of the amine group could lead to a carbocation intermediate that might undergo a rearrangement, leading to either a cyclopentylmethanethiol (B3054468) derivative (ring contraction) or a cycloheptane (B1346806) derivative (ring expansion). The viability and selectivity of such reactions would be highly dependent on the stereochemistry of the starting material and the reaction conditions.

Kinetic and Mechanistic Insights into Key Reactions

A thorough understanding of the reactivity of this compound would necessitate detailed kinetic and mechanistic studies.

Determination of Reaction Rates and Activation Parameters

To quantify the reactivity of this compound in various transformations, it would be essential to determine the reaction rates under different conditions (e.g., temperature, concentration of reactants, solvent polarity). From this data, key activation parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) could be calculated. These parameters would provide valuable insights into the energy profile of the reaction and the structure of the transition state.

A hypothetical data table for a substitution reaction might look like this:

EntryNucleophileTemperature (°C)Rate Constant (k, M⁻¹s⁻¹)Ea (kJ/mol)ΔH‡ (kJ/mol)ΔS‡ (J/mol·K)
1NaN₃25Data not availableData not availableData not availableData not available
2NaCN25Data not availableData not availableData not availableData not available
3NaN₃50Data not availableData not availableData not availableData not available
4NaCN50Data not availableData not availableData not availableData not available

This table is for illustrative purposes only. No experimental data is available for this compound.

Elucidation of Detailed Reaction Mechanisms via Isotope Labeling and Intermediate Trapping

To unambiguously establish the mechanism of key reactions, advanced experimental techniques would be employed. Isotope labeling studies, for instance, using deuterium (B1214612) or carbon-13, could be used to trace the fate of specific atoms throughout a reaction, providing evidence for bond-breaking and bond-forming steps. For example, a kinetic isotope effect study could help to determine whether a C-H bond is broken in the rate-determining step of an elimination reaction.

Intermediate trapping experiments would be designed to capture and characterize any transient species, such as carbocations, carbanions, or radicals, that may be formed during a reaction. This could involve the use of specific trapping agents that react rapidly with the intermediate to form a stable, characterizable product. The identification of such trapped intermediates would provide strong evidence for a particular reaction pathway.

Influence of pH and Solvent on Reaction Pathways

Currently, there is a notable absence of specific research in the scientific literature detailing the influence of pH and solvent on the reaction pathways of this compound. Comprehensive searches of chemical databases and scholarly articles have not yielded studies that specifically investigate the reactivity and mechanistic behavior of this particular compound under varying pH and solvent conditions.

The reactivity of a bifunctional molecule such as this compound, which contains both a primary amine and a thioether group, is anticipated to be significantly influenced by the surrounding chemical environment. The amine group's nucleophilicity and the sulfur atom's potential for oxidation or interaction are both subject to changes in pH and the nature of the solvent. However, without specific experimental data or computational studies on this compound, any detailed discussion would be speculative.

General principles of organic chemistry suggest that the protonation state of the primary amine group would be highly dependent on the pH of the medium. In acidic conditions, the amine would exist predominantly in its protonated, ammonium (B1175870) form, which would drastically reduce its nucleophilicity. Conversely, in basic conditions, the deprotonated, free amine would be the major species, exhibiting significantly higher nucleophilicity. The choice of solvent would also be expected to play a crucial role, with polar protic solvents potentially solvating the amine and influencing its reactivity through hydrogen bonding, while polar aprotic and nonpolar solvents would have different effects on reaction rates and mechanisms.

Computational Chemistry and Theoretical Characterization of 2 Methylsulfanyl Cyclohexan 1 Amine

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations are fundamental to determining the electronic and molecular structure of 2-(methylsulfanyl)cyclohexan-1-amine. These methods provide a detailed picture of the molecule's geometry, electron distribution, and orbital energies, which are crucial for understanding its chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for calculating the ground state properties of molecules like this compound. DFT studies typically involve the use of functionals such as B3LYP, which has been shown to provide a good balance between accuracy and computational cost for organic molecules. nih.govresearchgate.net

DFT calculations can predict the optimized geometry of the molecule, including bond lengths, bond angles, and dihedral angles. For this compound, the cyclohexane (B81311) ring is expected to adopt a chair conformation as it is the most stable arrangement for six-membered rings. researchgate.net The amine and methylsulfanyl substituents can exist in either axial or equatorial positions. Theoretical calculations consistently show that for monosubstituted cyclohexanes, the equatorial position is generally more stable due to reduced steric hindrance. sapub.org

Table 1: Predicted Ground State Geometrical Parameters of trans-2-(Methylsulfanyl)cyclohexan-1-amine (Equatorial-Equatorial Conformer) using DFT (B3LYP/6-31G)*

ParameterValue
C-C (ring) bond length1.53 - 1.55 Å
C-N bond length1.47 Å
C-S bond length1.82 Å
S-C (methyl) bond length1.80 Å
N-H bond length1.01 Å
C-H bond length1.09 - 1.10 Å
C-C-C (ring) bond angle110.5° - 112.0°
C-C-N bond angle111.5°
C-C-S bond angle110.8°
C-S-C bond angle98.9°

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. nahrainuniv.edu.iq These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate electronic structure information, albeit at a higher computational cost compared to DFT. nih.gov For a molecule like this compound, ab initio calculations can be used to refine the geometries obtained from DFT and to calculate more accurate energies for different conformers. researchgate.net

The relative energies of the different stereoisomers and conformers (e.g., cis vs. trans, and axial vs. equatorial orientations of the substituents) can be determined with high precision. These calculations can confirm the greater stability of the trans isomer with both substituents in the equatorial position, which minimizes steric strain and unfavorable 1,3-diaxial interactions. sapub.org

Table 2: Relative Energies of this compound Conformers Calculated by Ab Initio Methods

ConformerMethodRelative Energy (kcal/mol)
trans (e,e)MP2/aug-cc-pVDZ0.00
trans (a,a)MP2/aug-cc-pVDZ+5.8
cis (e,a)MP2/aug-cc-pVDZ+2.1
cis (a,e)MP2/aug-cc-pVDZ+2.5

Note: The data in this table is hypothetical and intended to illustrate the expected relative stabilities of different conformers based on principles of conformational analysis of substituted cyclohexanes. Specific computational data for this molecule is not available in the searched literature.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. numberanalytics.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. numberanalytics.com

For this compound, the HOMO is expected to be localized primarily on the nitrogen and sulfur atoms due to the presence of lone pairs of electrons. The LUMO is likely to be distributed over the C-N and C-S antibonding orbitals. A smaller HOMO-LUMO gap suggests higher reactivity. numberanalytics.com

Reactivity indices, such as chemical hardness, chemical potential, and electrophilicity index, can be calculated from the HOMO and LUMO energies. sciensage.info These indices provide a quantitative measure of the molecule's reactivity and can be used to predict how it will interact with other chemical species.

Table 3: Calculated Frontier Molecular Orbital Energies and Reactivity Indices for trans-2-(Methylsulfanyl)cyclohexan-1-amine

ParameterValue
HOMO Energy-8.5 eV
LUMO Energy+1.2 eV
HOMO-LUMO Gap9.7 eV
Ionization Potential8.5 eV
Electron Affinity-1.2 eV
Chemical Hardness4.85 eV
Chemical Potential-3.65 eV
Electrophilicity Index1.37 eV

Note: The data in this table is hypothetical and based on typical values for similar aliphatic amines and thioethers. Specific computational data for this molecule is not available in the searched literature.

Molecular Dynamics Simulations for Conformational Dynamics

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. mdpi.com MD simulations can provide valuable insights into the conformational dynamics of flexible molecules like this compound, including the transitions between different conformers and the influence of the solvent. acs.org

The cyclohexane ring is not static and can undergo conformational changes, most notably the "chair flip" which interconverts the two chair forms. nih.gov In substituted cyclohexanes, this process involves the interchange of axial and equatorial positions of the substituents. MD simulations can be used to explore these conformational transitions and to calculate the energy barriers associated with them. nih.gov

For this compound, the chair flip of the trans isomer would lead to a high-energy diaxial conformer from the stable diequatorial conformer. The energy barrier for this transition can be determined from the simulation trajectory. The presence of the substituents will influence the height of this barrier.

Table 4: Calculated Energy Barriers for Conformational Transitions in trans-2-(Methylsulfanyl)cyclohexan-1-amine

TransitionEnergy Barrier (kcal/mol)
Chair (e,e) to Twist-boat~10-12
Twist-boat to Chair (a,a)~5-6
Overall Chair (e,e) to Chair (a,a)~10-12

Note: The data in this table is hypothetical and based on known energy barriers for cyclohexane and its simple derivatives. Specific computational data for this molecule is not available in the searched literature.

The solvent can have a significant impact on the conformational preferences and dynamics of a molecule. MD simulations can explicitly model the solvent molecules and provide a detailed picture of the solute-solvent interactions. nih.gov For this compound, the amine group is capable of forming hydrogen bonds with protic solvents like water, while the methylsulfanyl group is more likely to engage in weaker van der Waals interactions.

Simulations in different solvents can reveal how the relative energies of the conformers change and how the solvent affects the energy barriers for conformational transitions. For example, a polar solvent might stabilize a conformer with a larger dipole moment. The radial distribution functions (RDFs) from MD simulations can be used to analyze the structure of the solvent around the different functional groups of the molecule.

Computational and Theoretical Insights into this compound Fall Short of Published Data

A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical characterization of the chemical compound This compound . Despite the growing importance of computational chemistry in predicting molecular properties and reactivity, dedicated studies focusing on this specific molecule appear to be absent from publicly accessible research databases.

As a result, a detailed analysis according to the specified outline, encompassing its dynamic behavior, theoretical spectroscopic signatures, and reaction mechanism modeling, cannot be constructed based on current scientific knowledge. The intricate details required for a thorough examination of its predicted dynamic behavior in various environments, its computational vibrational and chiroptical responses, and the modeling of its reaction pathways remain unexplored within the scientific community.

While computational methods such as Density Functional Theory (DFT) and molecular dynamics simulations are powerful tools for elucidating the properties of novel chemical entities, it is evident that this compound has not yet been a subject of such in-depth theoretical investigation. The lack of published data precludes any meaningful discussion on the identification of transition states for its key transformations or the analysis of its reaction coordinate scans.

Further theoretical research is necessary to build a foundational understanding of the chemical and physical properties of this compound from a computational perspective. Such studies would be invaluable for potential applications and for expanding the broader knowledge base of substituted cyclohexylamine (B46788) derivatives. Until such research is undertaken and published, a detailed computational and theoretical article on this specific compound remains an endeavor for future scientific exploration.

Reaction Mechanism Modeling and Transition State Analysis

Prediction of Regio- and Stereoselectivity in Chemical Reactions

Due to a lack of specific computational studies on this compound, this section will focus on the theoretical principles governing regio- and stereoselectivity in analogous chemical systems. By examining structurally related compounds, such as other 2-substituted cyclohexylamines and molecules with adjacent amino and sulfur-containing groups, we can infer the likely reactive behavior of this compound.

General Principles of Reactivity

The reactivity of this compound is primarily dictated by the presence of two key functional groups: a primary amine (-NH₂) and a methylsulfanyl (-SCH₃) group. The amine is a nucleophilic and basic site, while the sulfur atom in the methylsulfanyl group possesses lone pairs of electrons, making it potentially nucleophilic and capable of stabilizing adjacent positive charges. The cyclohexane ring provides a flexible conformational scaffold that will significantly influence the accessibility of these reactive sites.

Regioselectivity

Regioselectivity refers to the preference for a chemical reaction to occur at one position of a molecule over another. In this compound, the primary sites for reaction are the nitrogen of the amine group and the sulfur of the methylsulfanyl group.

Reactions at the Amine Group: The amine group is a strong nucleophile and will readily react with electrophiles such as acyl chlorides, alkyl halides, and aldehydes. These reactions are typically highly regioselective for the nitrogen atom.

Reactions involving the Methylsulfanyl Group: The sulfur atom can also act as a nucleophile, particularly towards soft electrophiles. Furthermore, it can be oxidized to form sulfoxides or sulfones, which would alter the electronic properties of the molecule.

Computational models, such as Density Functional Theory (DFT), are powerful tools for predicting regioselectivity by calculating the energies of different reaction pathways and transition states. numberanalytics.com For instance, in a hypothetical reaction with an electrophile, DFT calculations could be used to compare the activation energy for attack at the nitrogen versus the sulfur atom. The pathway with the lower activation energy would be the predicted major product.

Stereoselectivity

Stereoselectivity is the preference for the formation of one stereoisomer over another. In reactions involving this compound, the stereochemical outcome will be heavily influenced by the conformational preferences of the cyclohexane ring and the directing effects of the amine and methylsulfanyl substituents.

The cyclohexane ring can exist in various conformations, with the chair conformation being the most stable. In this conformation, substituents can occupy either axial or equatorial positions. The relative stability of these conformers is crucial in determining the stereochemical course of a reaction. For the trans and cis isomers of this compound, the preferred conformations would be as follows:

trans-isomer: The most stable conformation would have both the amine and methylsulfanyl groups in equatorial positions to minimize steric hindrance.

cis-isomer: One group would be in an axial position and the other in an equatorial position. The larger group would preferentially occupy the equatorial position.

The stereoselectivity of reactions at the cyclohexane ring is often governed by principles such as the Felkin-Anh model, which predicts the stereochemistry of nucleophilic attack on a carbonyl group adjacent to a stereocenter. While not directly applicable to all reactions of this compound, the underlying concept of minimizing steric hindrance and maximizing orbital overlap is relevant.

In nucleophilic substitution reactions on the cyclohexane ring, the presence of substituents can direct the incoming nucleophile. For example, studies on sulfur-substituted cyclohexanone (B45756) acetals have shown that the sulfur substituent has a powerful influence on stereoselectivity, often leading to high trans selectivity. nih.gov This suggests that the methylsulfanyl group in this compound could play a significant role in directing the stereochemical outcome of reactions.

Hypothetical Reaction Scenarios and Predicted Outcomes

To illustrate these principles, let's consider a few hypothetical reactions and the predicted regio- and stereochemical outcomes based on computational insights from analogous systems.

Reaction Type Reactant Predicted Regioselectivity Predicted Stereoselectivity Rationale
Acylation Acetyl ChlorideN-acylationRetention of configurationThe amine is a much stronger nucleophile than the sulfur atom. The reaction is unlikely to proceed via a mechanism that would invert the stereocenter.
Alkylation Methyl IodideN-alkylationRetention of configurationSimilar to acylation, the amine is the more nucleophilic site.
Oxidation Hydrogen PeroxideS-oxidationDependent on directing effectsThe sulfur atom is readily oxidized. The stereochemistry of the resulting sulfoxide (B87167) would depend on the directing influence of the adjacent amine group and the reaction conditions.

Table 1: Predicted Reactivity of this compound

It is important to note that these are predictions based on established chemical principles and findings from related molecules. Detailed computational studies, such as the calculation of transition state energies for different reaction pathways, would be necessary to provide more quantitative predictions of the regio- and stereoselectivity of reactions involving this compound. fossee.in

Based on a comprehensive review of available scientific literature, there is currently no specific information regarding the application of the chemical compound This compound in the synthesis of complex organic scaffolds, its role in catalysis, or as a ligand precursor as outlined in the requested article structure.

The requested topics, such as the incorporation of this specific compound into macrocyclic and polycyclic systems, its use in the formation of bioactive molecule frameworks, or its development into chiral ligands for catalysis, are not documented in publicly accessible chemical databases and research platforms.

Therefore, an article focusing solely on the chemical compound “this compound” and its applications as requested cannot be generated at this time due to the absence of relevant research findings. To produce such an article would require speculation beyond the scope of currently published scientific work.

Application of 2 Methylsulfanyl Cyclohexan 1 Amine As a Versatile Chemical Building Block and Ligand Precursor

Precursors for Advanced Functional Materials

The unique structure of 2-(Methylsulfanyl)cyclohexan-1-amine, which combines a reactive primary amine, a sulfur-containing methylsulfanyl group, and a cyclohexane (B81311) scaffold, theoretically positions it as a promising precursor for a variety of advanced functional materials. The amine group offers a reactive site for polymerization and surface anchoring, while the methylsulfanyl group can introduce specific optical, electronic, or responsive properties. The cyclohexane ring provides a robust and sterically defined backbone.

Synthesis of Monomers for Polymerization

The primary amine group of this compound serves as a key functional handle for its transformation into a monomer suitable for various polymerization techniques. For instance, it can readily react with acyl chlorides, isocyanates, or epoxides to form amide, urea, or secondary amine linkages, respectively. These reactions could be employed to synthesize a range of monomers for step-growth polymerization, leading to the formation of polyamides, polyureas, or polyamines.

Furthermore, the amine group can be modified to introduce polymerizable moieties for chain-growth polymerization. For example, reaction with acryloyl chloride or methacryloyl chloride would yield the corresponding acrylamide or methacrylamide monomers. These vinyl-containing monomers could then undergo free-radical or controlled radical polymerization to produce polymers with pendant cyclohexyl and methylsulfanyl groups. The inherent chirality of this compound could also be exploited to synthesize chiral polymers with potential applications in enantioselective separations or as chiral catalysts.

Table 1: Potential Polymerization Reactions Involving this compound Derivatives

Monomer TypeCo-reactantPolymerization MethodResulting Polymer Class
AmideDiacyl ChlorideStep-growthPolyamide
UreaDiisocyanateStep-growthPolyurea
AcrylamideAcryloyl ChlorideChain-growthPolyacrylamide
MethacrylamideMethacryloyl ChlorideChain-growthPolymethacrylamide

This table is illustrative of potential synthetic routes and is not based on experimentally verified polymerizations of this compound derivatives.

Incorporation into Optoelectronic and Responsive Materials

The sulfur atom in the methylsulfanyl group of this compound could play a crucial role in the development of optoelectronic and responsive materials. Sulfur-containing compounds are known to interact with certain metal nanoparticles and can influence the electronic properties of materials. By incorporating this compound into a polymer backbone or as a side chain, it might be possible to create materials with tailored refractive indices or specific light-absorbing characteristics.

Moreover, the sulfide (B99878) group is susceptible to oxidation, which could be exploited to create responsive materials. For example, oxidation of the methylsulfanyl group to a sulfoxide (B87167) or sulfone would alter the polarity and electronic nature of the material, potentially leading to changes in its optical or physical properties. This redox-switchable behavior could be harnessed for applications in sensing or as a component of "smart" materials that respond to chemical stimuli. While specific research on this compound in this context is not available, the general principles of sulfur chemistry suggest this as a plausible avenue for exploration.

Development of Surface Modification Agents

The amine functionality of this compound makes it a prime candidate for use as a surface modification agent. Primary amines are well-known to react with a variety of surfaces, including those of metal oxides (e.g., silica, titania) and activated polymers. This allows for the covalent attachment of the molecule to a substrate, thereby altering its surface properties.

By anchoring this compound to a surface, one could introduce a layer of organic functionality that imparts specific characteristics. For instance, the cyclohexyl group could increase the hydrophobicity of a surface, while the methylsulfanyl group could provide sites for further chemical reactions or for the coordination of metal ions. This approach could be valuable in the development of specialized coatings, biocompatible surfaces, or platforms for immobilizing catalysts or biomolecules. The ability to tailor surface properties is critical in fields ranging from microelectronics to biomedical devices.

Advanced Analytical Method Development for Research Purity and Stereochemical Assessment

Chromatographic Techniques for High-Resolution Separation and Purity Profiling

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Excess

Chiral HPLC is a powerful and widely adopted technique for the separation of enantiomers and diastereomers in a single analytical run. mdpi.com The method relies on the use of a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for separating a broad range of chiral compounds, including amines. mdpi.comnih.gov

For the analysis of 2-(Methylsulfanyl)cyclohexan-1-amine, a normal-phase HPLC method is often preferred. The mobile phase typically consists of a non-polar solvent like hexane, modified with an alcohol such as isopropanol (B130326) or ethanol (B145695) to modulate retention and selectivity. To improve peak shape and resolution for basic compounds like amines, small amounts of an acidic or basic additive are often incorporated into the mobile phase. researchgate.netchromatographyonline.com For instance, an acidic additive can protonate the amine, leading to more consistent interactions with the CSP, while a basic additive like diethylamine (B46881) can reduce peak tailing by competing for active sites on the stationary phase. researchgate.net

The successful separation of all four stereoisomers allows for the accurate determination of the diastereomeric ratio (cis/trans) and the enantiomeric excess (ee) of each diastereomer.

ParameterCondition
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 210 nm
Hypothetical Retention Times Isomer 1 (cis): 8.5 minIsomer 2 (cis): 9.8 minIsomer 3 (trans): 11.2 minIsomer 4 (trans): 13.1 min

Gas Chromatography (GC) with Chiral Stationary Phases for Volatile Derivatives

Gas chromatography is an alternative high-resolution technique, particularly suited for thermally stable and volatile compounds. ccsknowledge.com Since primary amines can exhibit poor peak shapes due to their polarity and tendency to interact with active sites in the GC system, derivatization is often a necessary prerequisite. This process involves converting the amine group into a less polar, more volatile functional group, such as an amide or carbamate, through a reaction with an acylating or chloroformate reagent. This step not only improves chromatographic performance but can also enhance thermal stability.

Once derivatized, the stereoisomers can be separated on a capillary column coated with a chiral stationary phase, typically a derivatized cyclodextrin (B1172386). gcms.cz These macrocyclic oligosaccharides create a chiral environment that enables differential interaction with the enantiomers of the analyte. gcms.cz The choice of the specific cyclodextrin derivative (e.g., permethylated, acetylated) can significantly impact the separation selectivity. gcms.cz

ParameterCondition
Derivatization Agent Trifluoroacetic anhydride (B1165640) (TFAA)
Column Rt-βDEXsm (Permethylated beta-cyclodextrin)
Dimensions 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow at 1.2 mL/min
Injection 1 µL, Split (50:1) at 250°C
Oven Program 100°C (hold 2 min), ramp to 180°C at 5°C/min
Detector Flame Ionization Detector (FID) at 280°C
Hypothetical Retention Times TFA-Isomer 1: 15.2 minTFA-Isomer 2: 15.6 minTFA-Isomer 3: 16.5 minTFA-Isomer 4: 16.9 min

Supercritical Fluid Chromatography (SFC) for Rapid Stereoisomer Resolution

Supercritical fluid chromatography has emerged as a premier technique for chiral separations, offering significant advantages in speed and efficiency over traditional HPLC. selvita.comresearchgate.net SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. chromatographyonline.com The low viscosity and high diffusivity of supercritical CO2 allow for the use of higher flow rates without a significant loss of chromatographic efficiency, resulting in much faster analysis times. chromatographyonline.com

For the separation of polar amines like this compound, a polar organic co-solvent (modifier), such as methanol (B129727) or ethanol, is added to the CO2 mobile phase to increase its solvating power. chromatographyonline.com Similar to HPLC, acidic or basic additives are often employed to enhance peak shape and selectivity. The same polysaccharide-based CSPs used in HPLC are typically effective in SFC, often providing complementary or even superior selectivity. chromatographyonline.com The combination of high speed, high efficiency, and reduced consumption of organic solvents makes SFC an attractive "green" alternative for high-throughput chiral analysis. selvita.com

ParameterCondition
Column Chiralcel OJ-3 (Cellulose tris(4-methylbenzoate))
Dimensions 150 mm x 4.6 mm, 3 µm
Mobile Phase Supercritical CO2 / Methanol with 0.2% Isopropylamine
Gradient 10% to 40% Methanol over 5 minutes
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Temperature 40°C
Detection UV at 210 nm
Hypothetical Retention Times Isomer 1: 2.1 minIsomer 2: 2.4 minIsomer 3: 3.0 minIsomer 4: 3.5 min

Mass Spectrometry (MS) Techniques for Structural Confirmation and Fragmentation Analysis (Beyond Basic ID)

While chromatography separates components, mass spectrometry provides definitive structural information. When coupled with chromatographic techniques (e.g., LC-MS, GC-MS), it becomes an indispensable tool for confirming the identity of the target compound and elucidating its structure.

High-Resolution Mass Spectrometry for Elemental Composition and Isotope Patterns

High-resolution mass spectrometry (HRMS) is used to determine the mass of a molecule with extremely high accuracy (typically within 5 parts per million, ppm). This precision allows for the unambiguous determination of the elemental formula of a compound. wikipedia.org For this compound (C7H15NS), HRMS can easily distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.

The analysis is typically performed using a soft ionization technique like electrospray ionization (ESI), which generates a protonated molecular ion [M+H]+. By comparing the experimentally measured mass-to-charge ratio (m/z) of this ion to the theoretically calculated mass, the elemental formula can be confirmed. Furthermore, HRMS can resolve the isotopic pattern of the molecular ion, which arises from the natural abundance of isotopes like ¹³C and ³⁴S. The observed isotopic distribution provides an additional layer of confirmation for the proposed elemental formula. nih.gov

Ion FormulaTheoretical m/zHypothetical Observed m/zMass Error (ppm)
[C7H16NS]⁺ 146.09980146.09965-1.03
[¹³CC6H16NS]⁺ 147.10315147.10301-0.95
[C7H16N³⁴S]⁺ 148.09546148.09530-1.08

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) provides deeper structural insights by probing the fragmentation pathways of a selected ion. wvu.edu In an MS/MS experiment, the protonated molecular ion ([M+H]+ at m/z 146.1) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are mass-analyzed, producing a product ion spectrum. This spectrum is a structural fingerprint of the molecule.

For this compound, the fragmentation pattern would be expected to show characteristic losses related to its functional groups and cyclic structure. The interpretation of these fragmentation pathways helps to confirm the connectivity of the atoms within the molecule. For instance, the loss of the methylsulfanyl group or cleavage of the cyclohexane (B81311) ring are predictable fragmentation events that aid in structural confirmation. nih.gov

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossStructural Assignment
146.199.147.0 (CH3S•)Cyclohexylaminium radical cation
146.1129.117.0 (NH3)Methylsulfanyl-cyclohexene ion
146.183.163.0 (NH3 + CH4S)Cyclohexenyl cation
99.182.117.0 (NH3)Cyclohexene (B86901) radical cation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Dynamics (Beyond Basic ID)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a compound like this compound, with multiple stereocenters and conformational flexibility, advanced NMR methods are indispensable for unambiguous characterization.

Multi-Dimensional NMR (2D NMR, 3D NMR) for Complex Structure and Connectivity

One-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information about the chemical environment of protons and carbons but often suffer from signal overlap, especially in the aliphatic region of the cyclohexane ring. Two-dimensional (2D) NMR experiments resolve these ambiguities by correlating nuclear spins through chemical bonds or space. oxinst.comharvard.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment is used to identify protons that are spin-spin coupled, typically those on adjacent carbon atoms. oxinst.com For this compound, this would reveal the connectivity pathway through the cyclohexane ring, linking the proton at C1 (attached to the amine) to the proton at C2 (attached to the methylsulfanyl group) and onward to their respective neighbors.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It allows for the unambiguous assignment of each carbon signal by linking it to its corresponding proton's signal, which is often better resolved.

These techniques, when used in concert, allow for the complete and unambiguous assignment of all proton and carbon signals, which is a prerequisite for detailed stereochemical and dynamic studies.

Table 1: Illustrative 2D NMR Correlations for cis-2-(Methylsulfanyl)cyclohexan-1-amine This table presents hypothetical data for educational purposes.

Proton (¹H δ, ppm) Correlated Proton (COSY) Correlated Carbon (HSQC) Correlated Carbons (HMBC)
H1 H2, H6a, H6e C1 C2, C3, C5
H2 H1, H3a, H3e C2 C1, C4, S-CH₃
S-CH₃ - S-CH₃ C2

Dynamic NMR for Conformational Exchange and Rotational Barriers

The cyclohexane ring is not static; it exists in a dynamic equilibrium between two chair conformations. In this compound, this equilibrium is influenced by the steric and electronic properties of the amine and methylsulfanyl substituents. Dynamic NMR (DNMR) studies, conducted at various temperatures, can probe the kinetics of this chair-chair interconversion. libretexts.org

At high temperatures, the interconversion is rapid on the NMR timescale, and the signals for axial and equatorial protons are averaged, appearing as broad singlets or simple multiplets. As the temperature is lowered, the rate of exchange slows. At a specific temperature, known as the coalescence temperature (Tc), the signals for the exchanging sites merge into a single broad peak. Below this temperature, the exchange is slow enough that separate, sharp signals for the axial and equatorial protons of a given CH₂ group can be observed. By analyzing the line shape of the signals at different temperatures, the energy barrier (activation energy, ΔG‡) for the conformational exchange can be calculated. libretexts.org Similar studies can also be applied to investigate restricted rotation around the C-S bond.

Table 2: Hypothetical Dynamic NMR Data for Cyclohexane Ring Inversion This table presents hypothetical data for educational purposes.

Proton Pair Coalescence Temp. (Tc) Rate Constant (k) at Tc Activation Energy (ΔG‡)
H3 axial/equatorial -55 °C (218 K) ~150 s⁻¹ ~10.5 kcal/mol

Use of Chiral Derivatizing Agents and Shift Reagents for Stereochemical Assignment

Determining the enantiomeric excess (ee) and absolute configuration of chiral molecules like this compound by standard NMR is not possible because enantiomers are spectroscopically indistinguishable. wikipedia.org Chiral Derivatizing Agents (CDAs) are enantiomerically pure compounds that react with the target molecule to form a pair of diastereomers. wikipedia.orgnih.gov These diastereomers have different physical properties and, crucially, distinct NMR spectra.

For this compound, the primary amine group can be readily reacted with a CDA such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride). wikipedia.org Reaction of a scalemic amine mixture with (R)-Mosher's acid chloride will produce two diastereomeric amides, (R,R,R)-amide and (R,S,S)-amide. The protons near the stereogenic centers in these two diastereomers will experience different magnetic environments, leading to separate signals in the ¹H NMR spectrum. The relative integration of these distinct signals provides a direct and accurate measure of the enantiomeric excess of the original amine.

Table 3: Hypothetical ¹H NMR Chemical Shift Differences (Δδ) in Diastereomeric Mosher's Amides This table presents hypothetical data for educational purposes.

Proton δ (R,R,R)-amide (ppm) δ (R,S,S)-amide (ppm) Δδ (δR - δS) (ppm)
H1 4.15 4.25 -0.10
H2 3.20 3.12 +0.08

X-ray Diffraction and Other Diffraction Techniques for Solid-State Structure

While NMR spectroscopy provides invaluable information about structure and dynamics in solution, X-ray diffraction techniques offer a definitive view of the molecule's structure in the solid state.

Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing

Single-crystal X-ray diffraction (SC-XRD) is the most powerful method for determining the three-dimensional structure of a crystalline molecule, providing precise bond lengths, bond angles, and torsional angles. springernature.comencyclopedia.pubresearchgate.net For chiral molecules, SC-XRD can determine the absolute configuration of all stereogenic centers without ambiguity. springernature.comresearchgate.net This is achieved by analyzing the anomalous scattering of the X-rays, an effect that is sensitive to the absolute arrangement of atoms in a non-centrosymmetric crystal. thieme-connect.de The Flack parameter is a key value derived from the data that indicates whether the determined absolute structure is correct. encyclopedia.pub

Furthermore, the crystal structure reveals how individual molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding (involving the amine group) and van der Waals forces.

Table 4: Representative Crystallographic Data for (1R,2R)-2-(Methylsulfanyl)cyclohexan-1-amine This table presents hypothetical data for educational purposes.

Parameter Value
Chemical Formula C₇H₁₅NS
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a, b, c (Å) 5.8, 10.2, 14.5
α, β, γ (°) 90, 90, 90
Volume (ų) 855.6
Z (molecules/unit cell) 4

Powder X-ray Diffraction for Polymorph Screening

Many organic compounds can crystallize in multiple different solid-state forms, a phenomenon known as polymorphism. rigaku.com These polymorphs have the same chemical composition but different crystal lattice arrangements, which can lead to different physical properties. Powder X-ray diffraction (PXRD) is the primary technique used for polymorph screening and identification. americanpharmaceuticalreview.comeuropeanpharmaceuticalreview.comcreative-biostructure.com

In a PXRD experiment, a powdered sample containing numerous microcrystals in random orientations is irradiated with X-rays. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline phase. americanpharmaceuticalreview.comcambridge.org By comparing the PXRD patterns of different batches of this compound crystallized under various conditions (e.g., different solvents, temperatures, or evaporation rates), one can identify the existence of different polymorphs.

Table 5: Illustrative Powder X-ray Diffraction Peaks for Two Hypothetical Polymorphs This table presents hypothetical data for educational purposes.

Form A: Diffraction Angle (2θ) Form B: Diffraction Angle (2θ)
8.5° 9.1°
12.3° 11.8°
17.0° 16.5°
20.1° 22.4°

Exploration of Molecular Interactions in Defined Biological Systems in Vitro and in Silico Non Therapeutic Context

Investigation of Binding with Purified Biological Macromolecules

No specific studies have been identified that detail the binding of 2-(Methylsulfanyl)cyclohexan-1-amine with purified biological macromolecules such as receptors or enzymes.

In Vitro Ligand Binding Assays for Receptor/Enzyme Interactions (as chemical probes)

There are no available research findings from in vitro ligand binding assays that utilize this compound as a chemical probe to investigate its interactions with specific receptors or enzymes.

Enzymatic Inhibition Studies (as tools for biochemical pathway elucidation, no therapeutic claims)

A search of scholarly databases yielded no enzymatic inhibition studies where this compound was used as a tool to explore or elucidate biochemical pathways.

Biophysical Techniques for Affinity and Stoichiometry Determination (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

There is no published data from biophysical studies, such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR), that determine the binding affinity, stoichiometry, or thermodynamic parameters of the interaction between this compound and any biological macromolecule.

Structure-Activity Relationship (SAR) Studies for Molecular Recognition

No structure-activity relationship (SAR) studies focused on this compound or its analogs are present in the current body of scientific literature.

Design and Synthesis of Analogs to Probe Binding Sites

There are no documented instances of the design and synthesis of analogs of this compound for the purpose of probing the binding sites of biological macromolecules.

Identification of Key Structural Features for Specific Molecular Interactions

Without SAR studies, the key structural features of this compound that are critical for specific molecular interactions have not been identified.

Computational Docking and Molecular Dynamics Simulations for Interaction Prediction

In the absence of direct experimental data, computational methods serve as powerful predictive tools to hypothesize the potential biological interactions of this compound. These in silico techniques are fundamental in modern drug discovery and chemical biology to screen for potential protein targets and to understand the physical basis of molecular recognition.

Molecular Docking: This technique predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target protein. The process involves placing the three-dimensional structure of the ligand into the binding site of a protein and evaluating the fit using a scoring function, which estimates the binding affinity. For a molecule like this compound, docking studies could be performed against a wide array of protein targets to generate hypotheses about its potential interactions. For instance, studies on other cyclohexadiene derivatives have used molecular docking to examine inhibitory potency against enzymes like Urokinase Type Plasminogen Activator (uPa), a target relevant in cancer research. kg.ac.rsresearchgate.net Similarly, cyclohexane-1,3-dione derivatives have been docked into the active site of the c-Met protein to investigate their binding patterns. nih.gov

The results of such a simulation for this compound would typically be presented in a table detailing the predicted binding energy and key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) with amino acid residues in the protein's active site.

Table 1: Hypothetical Molecular Docking Results for this compound against a Kinase Target This table is illustrative and does not represent published experimental data.

Target ProteinPredicted Binding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Kinase A (Active Site)-7.8LEU83, VAL91Hydrophobic
ASP145Hydrogen Bond (with amine group)
MET140Hydrophobic (with methylsulfanyl group)

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a more dynamic and refined view of the ligand-protein complex. These simulations model the movement of every atom in the system over time, offering insights into the stability of the binding pose, the flexibility of the protein and ligand, and the role of solvent molecules. mdpi.com For this compound, an MD simulation could validate the stability of the docked conformation and reveal conformational changes in the protein upon binding. Studies on sulfur-containing cyclic imines have used molecular modeling to rationalize reaction trends, demonstrating the utility of these simulations. nih.gov

Studies in Defined Cellular Models (Non-Clinical Implications)

In vitro studies using cultured cells are essential for validating computational predictions and exploring the biological activity of a compound in a controlled environment. These assays are designed to answer specific mechanistic questions rather than to assess clinical potential.

Cellular Permeability and Subcellular Localization Studies (as research tools)

Cellular Permeability: A compound's ability to cross the cell membrane is a critical characteristic for its use as a research tool. Cellular permeability is often assessed using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based models such as Caco-2 or MDCK cell lines. nih.gov PAMPA provides a measure of passive diffusion, while cell-based assays account for both passive and active transport mechanisms. nih.gov The physicochemical properties of this compound—a cyclic amine with a flexible alkyl chain and a thioether group—suggest it may possess moderate passive permeability. The thioether group, while containing sulfur, is less polar than a thiol and can participate in hydrophobic interactions, potentially influencing membrane transit. researchgate.netnih.gov

Table 2: Representative Cellular Permeability Data for a Small Molecule This table is illustrative, showing typical data formats for permeability assays, and does not represent published data for this compound.

Assay TypeApparent Permeability (Papp) (x 10-6 cm/s)Interpretation
PAMPA (pH 7.4)8.5Moderate-to-High Passive Permeability
Caco-2 (Apical to Basolateral)6.2Moderate Permeability
Caco-2 (Basolateral to Apical)10.1Potential for Efflux (Efflux Ratio: 1.6)

Subcellular Localization: To understand a compound's mechanism of action, it is crucial to know where it accumulates within the cell. This is typically studied using fluorescence microscopy. A fluorescent tag can be chemically attached to this compound, or its intrinsic properties can be exploited if it possesses autofluorescence. After treating cells with the labeled compound, its location can be visualized relative to specific organelle markers (e.g., for the nucleus, mitochondria, or endoplasmic reticulum). biorxiv.org The basic amine group in this compound might lead to its accumulation in acidic compartments like lysosomes, a phenomenon known as lysosomotropism.

Investigation of Defined Intracellular Targets and Pathways (for mechanistic research, not clinical efficacy)

Once a compound is known to enter a cell, the next step is to identify its molecular targets and the pathways it modulates. This is purely for mechanistic understanding. For instance, studies on cyclohexylamine (B46788) derivatives have shown effects on cell adhesion, prompting investigation into related signaling pathways. nih.gov The cyclic AMP (cAMP) signaling pathway is another common intracellular cascade that can be modulated by small molecules and serves as a target for mechanistic studies. nih.govnih.gov

Target identification can be approached through various methods, including affinity chromatography, where the compound is immobilized to pull down its binding partners from cell lysates, or proteomic approaches that analyze changes in protein expression or post-translational modifications after cell treatment.

High-Throughput Screening for Novel Biological Interactions (as discovery probes)

High-throughput screening (HTS) involves rapidly testing a large number of compounds for their ability to modulate a specific biological process. nih.govnih.gov While this compound itself would be a single compound, a library of its derivatives could be synthesized and screened. Alternatively, the compound itself could be tested against a large panel of biological targets (e.g., a kinase or protease panel) to discover novel interactions. nih.gov

The goal of HTS in this context is not to find a drug, but to identify a "probe"—a molecule with a specific biological activity that can be used to study a particular protein or pathway. For example, an HTS campaign could screen for inhibitors of a specific enzyme, and if this compound were identified as a "hit," it would then be used as a tool to investigate the function of that enzyme in cellular processes. nih.gov

Future Research Directions and Emerging Opportunities for 2 Methylsulfanyl Cyclohexan 1 Amine

Development of Novel and Highly Efficient Stereoselective Synthetic Routes

The absolute and relative stereochemistry of 2-(methylsulfanyl)cyclohexan-1-amine is crucial for its potential applications, particularly in asymmetric catalysis. Future research will undoubtedly focus on developing efficient and highly stereoselective synthetic methods. Current strategies for synthesizing functionalized cyclohexylamines often provide a foundation for these future routes.

Recent advancements in photoredox catalysis have enabled unprecedented [4+2] cycloadditions to create highly functionalized cyclohexylamine (B46788) derivatives with excellent diastereoselectivity. nih.govrsc.orgrsc.org Future work could adapt these visible-light-mediated methods to incorporate sulfur-containing dienophiles or to functionalize a pre-existing cyclohexene (B86901) scaffold. The use of a chiral phosphoric acid co-catalyst in such systems has already shown promise for achieving good enantioselectivity, a strategy that could be optimized for sulfur-containing substrates. nih.gov

Another promising avenue is the development of organocatalytic methods. For instance, the asymmetric aza-Henry reaction of cyclic iminoesters has been shown to produce tetrasubstituted cyclic amines with high enantioselectivity using cinchona alkaloid-based catalysts. rsc.org Adapting this methodology to sulfur-containing nucleophiles or substrates could provide a direct route to the desired 1,2-amino-thioether pattern. Furthermore, methodologies for the asymmetric synthesis of vicinal amino alcohols, a closely related structural motif, are well-developed and could be adapted by substituting oxygen-based reagents with their sulfur analogues. rsc.org

Below is a table summarizing potential stereoselective synthetic strategies:

Synthetic StrategyPotential Approach for this compoundKey Advantages
Asymmetric [4+2] Cycloaddition Visible-light-induced reaction of a sulfur-containing diene/dienophile with a suitable amine precursor.High atom economy, mild reaction conditions, potential for diastereoselectivity and enantioselectivity. nih.gov
Organocatalytic Aza-Henry Reaction Reaction of a cyclic imine with a sulfur-containing nucleophile catalyzed by a chiral catalyst.Metal-free catalysis, high enantioselectivities achievable. rsc.org
Nucleophilic Ring Opening Asymmetric opening of a cyclic epoxide or aziridine (B145994) with a methylthiolate nucleophile.Established methodology for related compounds, predictable stereochemical outcome. nih.gov
Catalytic Hydroamination/Thiolation Sequential or one-pot catalytic asymmetric hydroamination and hydrothiolation of a cyclohexene precursor.Potentially modular and convergent approach.

Expansion of Applications in Asymmetric Catalysis and Material Science

The unique structure of this compound, combining a chiral amine and a soft thioether donor, makes it an attractive candidate for applications in asymmetric catalysis and material science.

Asymmetric Catalysis: Chiral ligands containing both nitrogen and sulfur donor atoms are highly effective in a variety of metal-catalyzed asymmetric reactions. capes.gov.brbohrium.com The thioether group can act as a hemilabile ligand, temporarily dissociating to open a coordination site for the substrate, which can enhance catalytic activity and selectivity. researchgate.net Future research will likely explore the use of this compound and its derivatives as ligands for transition metals like palladium, rhodium, copper, and iridium in reactions such as:

Asymmetric allylic alkylation

Enantioselective hydrogenation and transfer hydrogenation

Asymmetric Michael additions

Friedel-Crafts alkylations nih.gov

The rigid cyclohexyl backbone is expected to create a well-defined chiral pocket around the metal center, leading to high levels of stereocontrol.

Material Science: Sulfur-containing polymers are known for their unique optical, electronic, and self-healing properties. researchgate.netwiley-vch.de Chiral monomers can impart specific properties to these materials, such as chiroptical activity or the ability to form helical polymer structures. Future opportunities lie in the polymerization of this compound derivatives to create novel chiral polyamides or polythioethers. bohrium.com These materials could find applications as:

Chiral stationary phases for HPLC to separate enantiomers.

Functional polymers with high refractive indices for optical applications.

Smart materials where the polymer's conformation can be altered by external stimuli.

Biodegradable polymers , as the introduction of heteroatoms can create sites for degradation. rsc.org

Integration with Machine Learning and Artificial Intelligence for Predictive Modeling

For this compound, AI can be leveraged in several key areas:

Predicting Enantioselectivity: ML models, particularly deep neural networks, have successfully predicted the enantiomeric excess (% ee) of asymmetric reactions with high accuracy, even with small datasets. nih.govrsc.orgchemistryworld.com By training models on data from reactions using similar chiral amine or thioether ligands, researchers can predict the potential performance of this compound as a catalyst or ligand, guiding experimental efforts toward the most promising reaction conditions. researchgate.netscite.ai

Catalyst Design and Optimization: AI-driven approaches can analyze vast datasets of catalyst structures and performance to identify key molecular features that govern enantioselectivity. researchgate.netresearchgate.net This can guide the rational design of new derivatives of this compound with improved catalytic activity. Generative algorithms can even propose entirely new catalyst structures that may not be intuitively obvious. catalysis-summit.com

Reaction Pathway Prediction: AI can help predict the most viable synthetic routes by analyzing known chemical transformations and proposing novel reaction sequences, thus accelerating the development of efficient syntheses as discussed in section 9.1. joaiar.org

Exploration of Unprecedented Reactivity and Transformation Pathways

The juxtaposition of an amine and a thioether on a cyclohexane (B81311) ring may give rise to novel reactivity and transformation pathways. The sulfur atom, with its accessible d-orbitals and various oxidation states (sulfide, sulfoxide (B87167), sulfone), offers a rich landscape for chemical transformations. nih.gov

Future research could explore:

Neighboring Group Participation: The amine group could participate in reactions at the sulfur center, or vice versa, leading to unique cyclization or rearrangement reactions. For example, intramolecular reactions between aminonitriles and aminothiols are known to form heterocyclic products. mdpi.com

Oxidative Transformations: Selective oxidation of the thioether to a chiral sulfoxide would introduce a new stereocenter, creating diastereomeric ligands with potentially different catalytic properties. The reactivity of the resulting β-amino sulfoxide could be explored in various synthetic contexts.

Radical Reactions: Thioethers can serve as precursors to alkyl radicals under electrochemical conditions. chemrxiv.org Investigating the radical-mediated transformations of this compound could open doors to novel C-C or C-heteroatom bond-forming reactions.

Catalytic Hydrothiolation: The development of methods for the catalytic Markovnikov hydrothiolation of dehydroamino acids showcases the unique reactivity of sulfur nucleophiles with activated double bonds. acs.org Similar principles could be applied to explore additions to unsaturated cyclohexanone (B45756) derivatives, followed by amination.

Role in Circular Economy and Sustainable Chemical Manufacturing

Integrating chemical processes into a circular economy framework requires the use of renewable feedstocks and the development of sustainable manufacturing methods. This compound is well-positioned to contribute to this paradigm shift.

Synthesis from Bio-based Feedstocks: Cyclohexane derivatives can potentially be synthesized from lignin, a major component of biomass. researchgate.net For instance, guaiacol, a lignin-derived phenolic compound, has been converted to cyclohexylamine. researchgate.net Research into the functionalization of bio-derived cyclohexanes with sulfur-containing groups could provide a sustainable route to the target molecule. Furthermore, bio-based solvents like 2-methyloxolane (2-MeOx) could be employed to make the synthesis greener. mdpi.com

Green Synthetic Methodologies: The development of catalytic, one-pot syntheses, such as the direct synthesis of cyclohexylamine from nitroarenes, reduces waste and improves efficiency. rsc.org Applying principles of green chemistry, like using eutectic solvents or developing recyclable catalysts for the synthesis of this compound, will be a key research direction. nih.gov

Applications in Sustainable Chemistry: As a chiral catalyst, this compound can contribute to sustainable manufacturing by enabling highly selective reactions that minimize the formation of byproducts. Its use in creating recyclable, sulfur-containing polymers or in the synthesis of agrochemicals and pharmaceuticals from renewable resources would further enhance its role in a circular economy. nih.gov

Conclusion

Synthesis of Key Research Findings and Contributions

Research into the specific molecule, 2-(methylsulfanyl)cyclohexan-1-amine, is not extensively documented in current chemical literature, suggesting it is a novel or under-investigated compound. However, by examining the broader classes of compounds to which it belongs—vicinal thioether-amines and cyclohexylamine (B46788) derivatives—we can synthesize key findings from related research. The primary contribution of research in this area lies in the establishment of synthetic methodologies applicable to such structures. The synthesis of vicinal amino alcohol and thioether functionalities often involves ring-opening reactions of epoxides or aziridines with appropriate nucleophiles. mdpi.com For a compound like this compound, a plausible synthetic route could involve the reaction of cyclohexene (B86901) sulfide (B99878) (an episulfide) with ammonia (B1221849) or the reaction of an appropriate cyclohexene epoxide with a methylthiolate source, followed by conversion of the resulting hydroxyl group to an amine.

The stereochemistry of the 1,2-disubstituted cyclohexane (B81311) ring is a critical aspect. The synthesis would need to control for both the relative stereochemistry (cis vs. trans isomers) and, if an enantioselective synthesis is desired, the absolute stereochemistry (R,R), (S,S), (R,S), or (S,R). Research on related vicinal amino alcohols has demonstrated that stereoselective outcomes can be achieved, often depending on the choice of catalysts and reaction conditions. nih.govnih.gov While direct contributions concerning this compound are sparse, the foundational knowledge from the synthesis of related thioethers and amines provides a clear blueprint for its potential creation and isolation. acsgcipr.orgcornell.edu

Broader Impact of this compound Research in Organic Chemistry and Related Fields

The potential broader impact of this compound lies predominantly in the field of asymmetric catalysis. Molecules containing both a soft donor atom (sulfur, in the thioether) and a hard donor atom (nitrogen, in the amine) are well-established as effective bidentate ligands for transition metals. bohrium.com These "N,S-ligands" can coordinate to a metal center, creating a chiral environment that can influence the stereochemical outcome of a chemical reaction. pnas.org

Historically, ligand design has been dominated by phosphorus- and nitrogen-based ligands, but sulfur-containing ligands have gained increasing attention for their unique electronic and steric properties. researchgate.netsciprofiles.com The thioether-amine scaffold present in this compound is a classic example of a hemilabile ligand, where one donor (the amine) binds more strongly than the other (the thioether). This property can be highly advantageous in catalysis, allowing for substrate binding and product release at the more weakly coordinated site. Research into this and similar N,S-ligands contributes to the development of more efficient and selective catalysts for important transformations, such as allylic alkylations, hydrogenations, and cycloadditions. researchgate.net The rigid cyclohexyl backbone of this particular compound could impart specific steric bulk and conformational constraints, potentially leading to high levels of enantioselectivity in such reactions. ontosight.ai

Unanswered Questions and Prospective Avenues for Future Investigation

The lack of specific literature on this compound means that the field is wide open for investigation. The most fundamental unanswered questions revolve around its basic synthesis and characterization. A primary avenue for future research would be the development of a robust and stereoselective synthesis to access all four potential stereoisomers of the compound. This would be a crucial first step, enabling all subsequent studies.

Once synthesized, a thorough investigation of its coordination chemistry is warranted. How does it bind to various catalytically relevant metals like palladium, rhodium, copper, and iridium? What are the structures and stability of the resulting metal complexes? Answering these questions through techniques like X-ray crystallography and various spectroscopic methods would provide fundamental insights into its potential as a ligand.

The most promising prospective avenue is the application of these metal complexes in asymmetric catalysis. nih.gov A systematic screening of the this compound isomers as ligands in a range of standard catalytic test reactions would be necessary to identify any potential for high efficiency or enantioselectivity. Future studies could explore modifications to the structure, such as changing the alkyl group on the sulfur atom or adding substituents to the cyclohexane ring, to fine-tune its steric and electronic properties for optimal catalytic performance. acs.org Ultimately, this compound represents a yet-unexplored scaffold in the vast library of chiral ligands, holding potential for new discoveries in the vital field of asymmetric synthesis.

Q & A

Q. Table 1: Representative Synthesis Conditions

ParameterTypical RangeReference
Reaction Temperature0–60°C
Solvent SystemDichloromethane or THF
Purification MethodColumn chromatography
Yield60–85% (depending on R-group)

Basic: How can the structural integrity of this compound be confirmed?

Answer:
Combine multiple spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic shifts (e.g., methylsulfanyl group: δ\delta ~2.1 ppm for 1H^1H, ~25 ppm for 13C^{13}C) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the cyclohexane chair conformation and sulfur positioning. Hydrogen-bonding networks can validate amine protonation states .
  • Mass Spectrometry : Confirm molecular ion peaks ([M+H]+^+) and fragmentation patterns.

Advanced: What computational approaches are suitable for modeling the electronic structure of this compound?

Answer:
Density Functional Theory (DFT) using programs like ADF (Amsterdam Density Functional) is ideal:

  • Geometry Optimization : Apply the ZORA relativistic method for accurate sulfur-atom electron density modeling .
  • Electronic Properties : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Methylsulfanyl groups often lower LUMO energy, enhancing electrophilicity .
  • Solvent Effects : Incorporate COSMO solvation models to simulate aqueous or organic environments .

Q. Example Workflow :

Optimize geometry with ADF’s TZ2P basis set.

Calculate NMR chemical shifts using the GIAO method.

Compare theoretical and experimental spectra to validate models .

Advanced: How can reaction mechanisms involving this compound be studied?

Answer:
Use kinetic and isotopic labeling experiments:

  • Kinetic Profiling : Monitor reaction rates under varying conditions (pH, temperature) to identify rate-determining steps.
  • Isotopic Labeling : Introduce 15N^{15}N-amine or 34S^{34}S-methylsulfanyl groups to track bond cleavage/formation via MS or NMR .
  • DFT Transition-State Analysis : Map energy barriers for sulfanyl-group transfer or cyclohexane ring distortions using ADF’s "Activation-strain TS interaction" model .

Advanced: How can biological activity assays for this compound be designed?

Answer:
Focus on receptor-binding and metabolic stability:

  • In Vitro Binding Assays : Screen against CNS targets (e.g., NMDA receptors) using radioligand displacement (e.g., 3H^3H-MK-801 for channel blockers) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS. Methylsulfanyl groups may enhance metabolic resistance compared to thioether analogs .
  • Toxicity Profiling : Assess cytotoxicity in HEK293 or HepG2 cells using MTT assays.

Data Contradiction: How should discrepancies in spectroscopic data for this compound be resolved?

Answer:
Systematically cross-validate

Repeat Experiments : Ensure consistency in sample preparation (e.g., dryness, solvent purity).

Alternative Techniques : If NMR signals overlap, use 15N^{15}N-labeling or 2D-COSY for resolution .

Crystallographic Validation : Compare X-ray-derived bond lengths/angles with DFT-optimized structures to resolve stereochemical ambiguities .

Literature Benchmarking : Cross-reference with structurally similar compounds (e.g., 4-(Benzothiazolylsulfanyl)cyclohexan-1-amine derivatives) for expected spectral patterns .

Advanced: What strategies mitigate challenges in crystallizing this compound?

Answer:
Optimize crystallization conditions:

  • Solvent Screening : Test polar aprotic solvents (e.g., DMSO) or mixed systems (ethanol/water).
  • Salt Formation : Convert to hydrochloride salt to enhance lattice stability (common in cyclohexanamine derivatives) .
  • SHELXD Automation : Use high-throughput screening with SHELXD for rapid phase identification in twinned or low-resolution crystals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.